2-氯吡啶-4-甲硫酰胺

描述

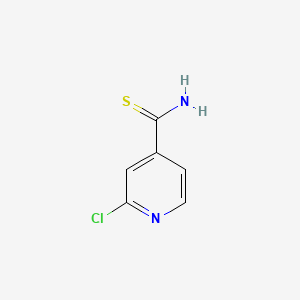

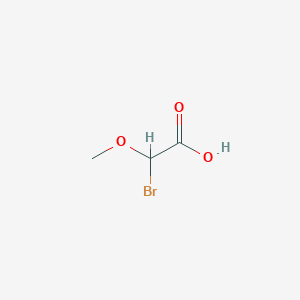

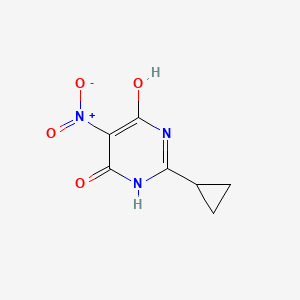

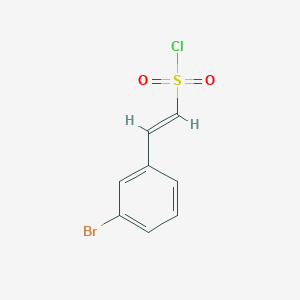

2-Chloropyridine-4-carbothioamide is a chemical compound with the molecular formula C6H5ClN2S and a molecular weight of 172.63 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Chloropyridine-4-carbothioamide consists of a pyridine ring with a chlorine atom at the 2nd position and a carbothioamide group at the 4th position . The highest occupied molecular orbital (HOMO) of 2-chloropyridine, a related compound, consists of the π orbital in the pyridine ring, which is stabilized by hyperconjugation with the lone-pair p orbitals of a nitrogen and chlorine atom .Physical And Chemical Properties Analysis

2-Chloropyridine-4-carbothioamide has a molecular weight of 172.63 . The adiabatic ionization energy of 2-chloropyridine, a related compound, was determined to be 9.4743 ± 0.0005 eV .科学研究应用

Proteomics Research

2-Chloropyridine-4-carbothioamide: is utilized in proteomics research, where it serves as a biochemical tool for the study of proteins and their functions . It is particularly useful in the identification and quantification of proteins, understanding their interactions, and determining their modifications and structures.

Pharmaceutical Development

This compound plays a role in pharmaceutical research, where it is used in the synthesis of various drugs. It has been involved in the development of urease inhibitors, which are significant in treating diseases caused by ureolytic bacteria, such as gastric and duodenal cancer . The compound’s derivatives have shown promising results in molecular docking and kinetic studies, indicating potential as a therapeutic agent.

Agricultural Research

In agriculture, 2-Chloropyridine-4-carbothioamide derivatives are explored for their use as urease inhibitors. These inhibitors can potentially reduce the volatilization of urea from fertilizers, improving nitrogen use efficiency and reducing environmental pollution .

Materials Science

The compound is also relevant in materials science, where it may be used in the synthesis of new materials with potential applications in various industries. Its derivatives could be used to create novel polymers or coatings with unique properties .

Environmental Applications

Research into the environmental applications of 2-Chloropyridine-4-carbothioamide includes its role in the degradation of environmental pollutants. Its derivatives could be used to synthesize compounds that help in the bioremediation of contaminated sites .

Industrial Uses

Industrially, 2-Chloropyridine-4-carbothioamide is an intermediate in the synthesis of chemicals used in various sectors. It is instrumental in producing fungicides, insecticides, and other agrochemicals. Additionally, it is used in the creation of antihistamines and antiarrhythmics for medical use .

作用机制

Target of Action

The primary target of 2-Chloropyridine-4-carbothioamide is the enzyme urease . Urease is a crucial enzyme in ureolytic bacteria, which are involved in various life-threatening conditions such as gastric and duodenal cancer .

Mode of Action

2-Chloropyridine-4-carbothioamide interacts with urease, inhibiting its action . The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea . This interaction disrupts the normal function of the enzyme, leading to a decrease in the survival of ureolytic bacteria .

Biochemical Pathways

The inhibition of urease by 2-Chloropyridine-4-carbothioamide affects the urea cycle, a critical biochemical pathway in ureolytic bacteria . The disruption of this pathway leads to a decrease in the production of ammonia, a byproduct of urea hydrolysis, which is essential for the survival and proliferation of these bacteria .

Pharmacokinetics

Similar pyridine carboxamide derivatives have been studied for their pharmacokinetic properties . These studies can provide insights into the potential ADME properties of 2-Chloropyridine-4-carbothioamide, but specific studies on this compound are needed to confirm these properties.

Result of Action

The inhibition of urease by 2-Chloropyridine-4-carbothioamide leads to a decrease in the survival of ureolytic bacteria . This results in a reduction in the severity of diseases caused by these bacteria, such as gastric and duodenal cancer .

Action Environment

The action of 2-Chloropyridine-4-carbothioamide can be influenced by environmental factors. For instance, the presence of a halogen moiety in the pyridine ring significantly retards the degradation of the pyridine ring by microorganisms . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of halogens in the environment .

属性

IUPAC Name |

2-chloropyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2S/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOBQZFUVLZZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609675 | |

| Record name | 2-Chloropyridine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloropyridine-4-carbothioamide | |

CAS RN |

91447-89-1 | |

| Record name | 2-Chloropyridine-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,4-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxyethanone](/img/structure/B1369642.png)

![1-{[(3-Methylcyclobutyl)oxy]methyl}benzene](/img/structure/B1369670.png)